1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-
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Overview
Description
1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)- is a heterocyclic compound known for its antiviral properties. This compound belongs to the class of imidazoquinolines, which are recognized for their ability to modulate immune responses and exhibit antiviral activities .
Preparation Methods
The synthesis of 1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)- can be achieved through various synthetic routes. One common method involves the amination of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline . This reaction can be carried out using nucleophilic substitution, reacting the compound with ammonium hydroxide or ammonium salts in the presence of tosyl chloride at low temperatures (0–5 °C) . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include various substituted quinoline and imidazoquinoline derivatives .
Scientific Research Applications
1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)- involves the stimulation of innate and acquired immune responses. It acts as an agonist for Toll-like receptors (TLR7 and TLR8), leading to the activation of immune cells and the production of cytokines . This immune activation results in the infiltration of inflammatory cells and the subsequent apoptosis of infected or diseased tissues .
Properties
CAS No. |
149876-20-0 |
---|---|
Molecular Formula |
C16H20N4 |
Molecular Weight |
268.36 g/mol |
IUPAC Name |
2-ethyl-1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C16H20N4/c1-4-13-19-14-15(20(13)9-10(2)3)11-7-5-6-8-12(11)18-16(14)17/h5-8,10H,4,9H2,1-3H3,(H2,17,18) |
InChI Key |
JFPWAHPXRLJZQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1CC(C)C)C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
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